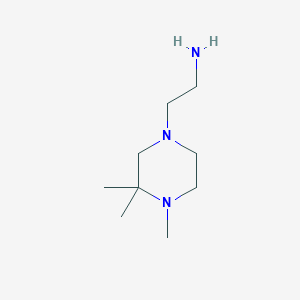

2-(3,3,4-Trimethylpiperazin-1-yl)ethan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

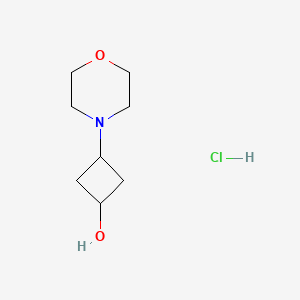

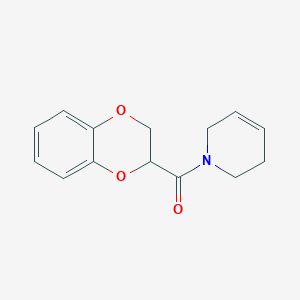

“2-(3,3,4-Trimethylpiperazin-1-yl)ethan-1-amine” is a chemical compound with the molecular formula C9H21N3 . It is used in pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of “2-(3,3,4-Trimethylpiperazin-1-yl)ethan-1-amine” consists of a piperazine ring, which is a heterocyclic amine, with three methyl groups attached to it . The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique

Poly(amido-amine)s and Endosomolytic Properties

Poly(amido-amine)s (PAAs) with specific structural features, including ter-amino groups and carboxyl groups per repeating unit, demonstrate significant biological properties. The physicochemical properties, including the basicity of amino groups and the acidic nature of carboxyl groups, correlate with their biological activity. Notably, PAAs exhibit pH-dependent hemolytic activity, which is most pronounced at pH 5.5, aligning with the acidic environment of endosomes, suggesting potential applications in drug delivery systems where endosomal escape is crucial (Ferruti et al., 2000).

Novel Three-Component Oxazole Synthesis

A novel synthesis method for 1-(hetero)-aryl-2-(2-(hetero)aryl-oxazol-5-yl) ethanones through an amidation-coupling-cycloisomerization (ACCI) sequence has been developed. This method starts from propargyl amine and acid chlorides, indicating potential for producing oxazole derivatives for pharmaceutical applications, showcasing the versatility of amine derivatives in synthetic organic chemistry (Merkul & Müller, 2006).

Palladium-Catalyzed Amination

2-(Trimethylsilyl)ethanesulfonyl amide has been identified as an effective ammonia equivalent for the palladium-catalyzed amination of aryl bromides and chlorides. This provides a method for preparing anilines and functionalized anilines, highlighting the role of amine derivatives in facilitating complex aminations for the synthesis of pharmacologically relevant compounds (Anjanappa et al., 2008).

Aryl Piperazine Complexes

Aryl piperazines have been alkylated to yield N-alkyl piperazines, which act as tridentate ligands for complexes with the fac-{Re(CO)3}+ core. These complexes have been explored for their potential in radiopharmaceutical applications, illustrating the importance of structural modification in developing diagnostic and therapeutic agents (Wei et al., 2004).

Propriétés

IUPAC Name |

2-(3,3,4-trimethylpiperazin-1-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-9(2)8-12(5-4-10)7-6-11(9)3/h4-8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGDXSTUNWAZMAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCN1C)CCN)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,3,4-Trimethylpiperazin-1-yl)ethan-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2692054.png)

![Tert-butyl N-[(3-hydroxy-1-imino-1-oxothietan-3-yl)methyl]carbamate](/img/structure/B2692055.png)

![N-(furan-2-ylmethyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2692056.png)

![(1R,4R,5S)-rel-tert-Butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/no-structure.png)

![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2692072.png)

![Methyl 3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzoate](/img/structure/B2692076.png)